2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol
Description
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol (CAS: 1466152-09-9) is a cyclopentane-based organic compound featuring an aminomethyl group and a hydroxyl-substituted ethyl chain. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and material science due to its structural rigidity and functional group diversity. It is often utilized in small-molecule drug discovery and as a precursor for synthesizing more complex derivatives .
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNILSFZGMGXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. This process results in the formation of the aminomethyl group attached to the cyclopentyl ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H17NO
- Molecular Weight : 143.23 g/mol
- Key Functional Groups : Amino group (-NH2) and Hydroxyl group (-OH)
The presence of these functional groups provides opportunities for various chemical reactions, including nucleophilic substitutions and condensation reactions.
Organic Synthesis
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in transformations that yield various derivatives with potential biological activity.
- Application Example : In the catalytic asymmetric synthesis of cyclopentyl β-amino esters, this compound has been utilized with chiral dirhodium catalysts to achieve high enantiomeric excess (up to 98%) and excellent diastereocontrol.
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit promising biological activities, including antimicrobial and anticancer properties.
- Therapeutic Potential : Studies have suggested that derivatives of this compound may interact with specific molecular targets in biological systems, potentially acting as enzyme inhibitors or modulators.
Biochemical Studies
The compound has been investigated for its effects on various biological pathways, including neurotransmitter modulation and enzyme interactions.
- Mechanism of Action : The amino group can form hydrogen bonds with active sites on enzymes, affecting their catalytic activity. This property is crucial for designing drugs that target specific enzymes or receptors.
Table 1: Summary of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate in the synthesis of β-amino esters | High enantiomeric excess achieved using chiral catalysts |
| Medicinal Chemistry | Potential antimicrobial and anticancer properties | Interaction with biological targets leading to therapeutic effects |
| Biochemical Studies | Modulation of enzyme activity and neurotransmitter levels | Significant effects observed in preliminary studies |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of derivatives related to this compound, it was found that certain compounds exhibited significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa.
- Results : Compounds showed effective inhibition at low concentrations, indicating their potential as therapeutic agents against resistant strains.
Case Study 2: Neuropharmacological Effects
Research involving neuropharmacological assessments has indicated that derivatives of this compound may influence neurotransmitter levels in the central nervous system.
- Findings : Initial data suggest potential applications in treating neurological disorders through modulation of receptor activity, warranting further investigation into its pharmacological profile.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[1-(aminomethyl)cyclopentyl]ethan-1-ol and its analogs:
Structural and Functional Analysis
- Cyclopentyl vs. Cyclohexyl Core :
The cyclohexyl analog (CAS 1384429-71-3) exhibits a larger ring size, reducing ring strain compared to the cyclopentyl variant. This increases steric hindrance and may lower solubility in polar solvents . - Ether vs. Hydroxyl Linkage: 2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-ol (CAS 1466152-09-9) contains an ether bond, which reduces hydrogen-bonding capacity compared to the hydroxyl group in the parent compound. This may decrease aqueous solubility but improve lipid membrane permeability .
- Salt Formation :
The hydrochloride derivative (CAS 2172074-67-6) enhances solubility and stability, making it preferable for pharmacological assays .
Reactivity and Stability
- The aminomethyl group in this compound facilitates nucleophilic reactions, such as reductive amination or peptide coupling, whereas the hydroxyl group enables esterification or etherification .
- In contrast, the cyclopropane derivative (CAS 19687-04-8) exhibits higher ring strain, increasing susceptibility to ring-opening reactions under acidic or thermal conditions .
Research Findings and Trends
- Pharmacological Potential: Cyclopentyl-based amines are explored for CNS drug development due to their blood-brain barrier permeability .
- Material Science : Cyclopropane derivatives (e.g., CAS 19687-04-8) are investigated for polymer synthesis, leveraging their strained rings for unique material properties .
- Synthetic Challenges: The discontinued status of this compound highlights synthesis difficulties, prompting reliance on custom synthesis or alternative analogs .
Biological Activity
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol, with the molecular formula CHNO and a molecular weight of 143.23 g/mol, is a compound characterized by its cyclopentyl ring, aminomethyl group, and hydroxyl group. This unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. Various methods have been explored to optimize yield and purity, often employing chiral catalysts to enhance enantiomeric excess. For instance, reactions using β-TBSO-substituted enoldiazoacetates with chiral dirhodium catalysts can yield chiral cyclopentyl β-amino esters in high yields with excellent diastereocontrol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 143.23 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The biological activity of this compound is believed to arise from its interaction with specific receptors or enzymes in the body. The presence of both amine and alcohol functional groups allows for potential interactions with neurotransmitter systems, particularly in the central nervous system. Studies have indicated that similar compounds can act as modulators for various receptors, suggesting that this compound may exhibit analogous properties .
Pharmacological Effects
Research into related cyclopentane derivatives has shown a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction and modulation of cell signaling pathways .
- Neuropharmacological Effects : Investigations into aminocyclopentanes have revealed their potential as selective NR2B receptor antagonists, which may influence cognitive functions and motor control .
Case Studies
- Study on Neuropharmacological Effects : A study identified a series of aminocyclopentanes that exhibited potent activity at NR2B receptors. This research highlighted the importance of stereochemistry in determining biological potency, suggesting that modifications to the cyclopentane structure could enhance therapeutic efficacy .
- Antimicrobial Research : A comparative study on structurally similar compounds revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
